![molecular formula C14H19NO2 B169633 7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane CAS No. 127364-04-9](/img/structure/B169633.png)
7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane, also known as BDASD, is a heterocyclic compound that has gained attention in recent years due to its potential use in various scientific research applications. BDASD has a unique structure that makes it a promising candidate for use in drug discovery and development, as well as other areas of research.
Wirkmechanismus
The mechanism of action of 7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane is not yet fully understood, but studies suggest that it may act by disrupting the cell membrane of bacteria and fungi, leading to cell death. Additionally, this compound may induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including antimicrobial activity, anticancer activity, and anti-inflammatory activity. Additionally, this compound has been shown to have antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane is its unique structure, which makes it a promising candidate for use in drug discovery and development. Additionally, this compound has been shown to have a range of biological activities, making it a versatile compound for use in various research applications. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which may limit its potential use in certain research areas.
Zukünftige Richtungen
There are several potential future directions for research on 7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane. One area of interest is the development of this compound-based antibiotics for the treatment of drug-resistant bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer and other diseases. Finally, the synthesis of new analogs of this compound may lead to the discovery of compounds with even greater biological activity.
Synthesemethoden
7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane can be synthesized using a variety of methods, including the reaction of 1,5-dibromopentane with benzylamine and diethylene glycol in the presence of a base catalyst. Other methods for synthesizing this compound include the reaction of 1,5-dibromopentane with benzylamine and ethylene glycol, or the reaction of 1,5-dibromopentane with benzylamine and triethylene glycol.
Wissenschaftliche Forschungsanwendungen
7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane has been studied for its potential use in a variety of scientific research applications, including drug discovery and development. Recent studies have shown that this compound has antimicrobial activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
9-benzyl-1,4-dioxa-9-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-5-13(6-3-1)11-15-8-4-7-14(12-15)16-9-10-17-14/h1-3,5-6H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMDFBQUFPBYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)CC3=CC=CC=C3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

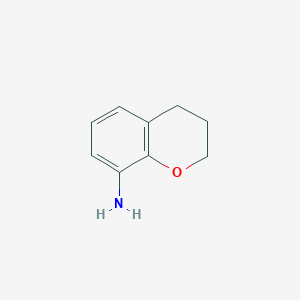
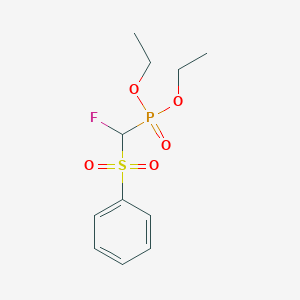
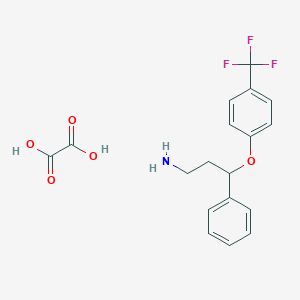
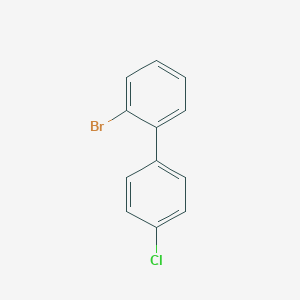
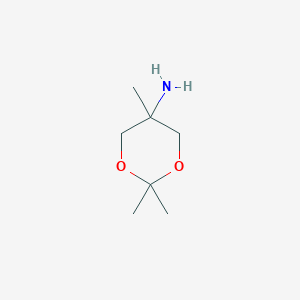

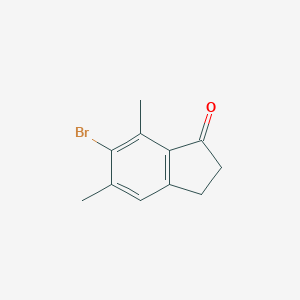

![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)
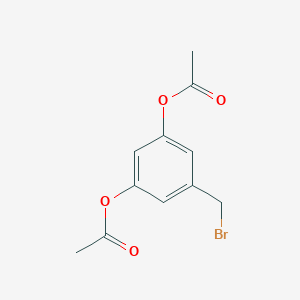


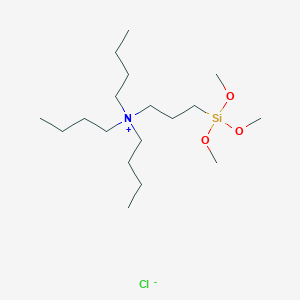
![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)